molecular formula C10H19NO2 B14067151 N-methylleucine allyl ester

N-methylleucine allyl ester

Cat. No.: B14067151
M. Wt: 185.26 g/mol
InChI Key: VCTNWGXCZJDXOL-VIFPVBQESA-N
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Description

N-methylleucine allyl ester is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an allyl ester group attached to the leucine molecule, which is further modified by the addition of a methyl group on the nitrogen atom. This compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylleucine allyl ester can be achieved through various methods. One common approach involves the esterification of N-methylleucine with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the use of methanol and trimethylchlorosilane as reagents . Another method involves the use of solid-phase aspartylation, where side chain protecting groups on aspartic acid residues are selectively removed and derivatized with a glycosylamine to afford the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methylleucine allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methylleucine allyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-methylleucine allyl ester can be compared with other leucine derivatives and amino acid esters:

The uniqueness of this compound lies in its specific combination of the allyl ester and N-methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

prop-2-enyl (2S)-4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C10H19NO2/c1-5-6-13-10(12)9(11-4)7-8(2)3/h5,8-9,11H,1,6-7H2,2-4H3/t9-/m0/s1

InChI Key

VCTNWGXCZJDXOL-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC=C)NC

Canonical SMILES

CC(C)CC(C(=O)OCC=C)NC

Origin of Product

United States

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